molecular formula C17H19FN2O4 B4750095 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B4750095
M. Wt: 334.34 g/mol
InChI Key: GUVOAHFZFJKSMW-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[45]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro[45]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include piperidone ethylene acetal, 2-fluorobenzaldehyde, and various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is unique due to its combination of a spirocyclic core, oxazoline ring, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c18-13-4-2-1-3-12(13)14-11-15(24-19-14)16(21)20-7-5-17(6-8-20)22-9-10-23-17/h1-4,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVOAHFZFJKSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 4
Reactant of Route 4
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 6
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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